molecular formula C10H9ClO3 B1455298 Ethyl 2-chloro-6-formylbenzoate CAS No. 1049677-64-6

Ethyl 2-chloro-6-formylbenzoate

Cat. No.: B1455298
CAS No.: 1049677-64-6
M. Wt: 212.63 g/mol
InChI Key: WREPGMMEKDOQIQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-formylbenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an ethyl ester group, a chloro substituent at the 2-position, and a formyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-formylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-6-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 6-formylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or Lewis acids are often used to accelerate the reaction rates. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-formylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-amino-6-formylbenzoate, ethyl 2-thio-6-formylbenzoate, and ethyl 2-alkoxy-6-formylbenzoate.

    Reduction: The major product is ethyl 2-chloro-6-hydroxymethylbenzoate.

    Oxidation: The major product is ethyl 2-chloro-6-carboxybenzoate.

Scientific Research Applications

Ethyl 2-chloro-6-formylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Drug Development: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to specific receptors. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Ethyl 2-chloro-6-formylbenzoate can be compared with similar compounds such as:

    Ethyl 2-chlorobenzoate: Lacks the formyl group, resulting in different reactivity and applications.

    Ethyl 6-formylbenzoate:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

This compound is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-chloro-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPGMMEKDOQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705321
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-64-6
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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